2-(3,4-dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound belongs to the tetrahydrobenzothiophene-3-carboxamide family, characterized by a bicyclic core (4,5,6,7-tetrahydro-1-benzothiophene) with a carboxamide group at position 3 and a 3,4-dimethoxybenzamido substituent at position 2. The N-propyl group on the carboxamide distinguishes it from simpler derivatives. The 3,4-dimethoxybenzamido moiety introduces electron-donating methoxy groups, which may enhance solubility and influence intermolecular interactions, such as hydrogen bonding or π-π stacking .
Properties
Molecular Formula |
C21H26N2O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H26N2O4S/c1-4-11-22-20(25)18-14-7-5-6-8-17(14)28-21(18)23-19(24)13-9-10-15(26-2)16(12-13)27-3/h9-10,12H,4-8,11H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
PMAQUPTYOXITQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step reactions starting from simple precursors. One common method involves the condensation of 3,4-dimethoxybenzoic acid with an amine derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting intermediate is then subjected to further reactions, including amidation and cyclization, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Esterification: The carboxyl group in the compound can react with alcohols to form esters under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Esterification: Alcohols and acid catalysts, such as sulfuric acid (H2SO4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: 3,4-Dimethoxybenzoic acid and the corresponding amine.
Esterification: Esters of 3,4-dimethoxybenzoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
2-(3,4-Dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular proteins and enzymes, modulating various biological processes .
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between the target compound and analogous derivatives:
Key Observations :
- Substituent Effects: The 3,4-dimethoxy groups in the target compound likely improve solubility compared to non-polar substituents (e.g., phenyl in ).
- Electronic Properties : Fluorine in and introduces electronegativity, which could strengthen hydrogen bonding or alter metabolic stability. Methoxy groups in the target compound may stabilize charge-transfer interactions .
- Functional Groups : The azomethine (Schiff base) in offers sites for metal coordination, a feature absent in the target compound but relevant for chelation-based therapeutics.
Pharmacological Implications
- Target Compound : The combination of methoxy and N-propyl groups may balance solubility and bioavailability, making it suitable for oral administration. Methoxy groups are often associated with antioxidant or anti-inflammatory activity .
- Fluorinated Derivatives () : Fluorine’s electronegativity can enhance binding affinity to target proteins (e.g., kinases) and reduce metabolic degradation.
- Azomethine Derivatives () : Schiff bases are prone to hydrolysis but offer versatility in drug design, particularly for antimicrobial or anticancer applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
